(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine
Overview
Description
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: is an organic compound with the molecular formula C15H27N3. It is characterized by a benzene ring substituted with three ethyl groups and three aminomethyl groups at the 2, 4, and 6 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine typically involves the alkylation of benzene derivatives followed by amination. One common method includes the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl groups. Subsequent amination can be achieved using formaldehyde and ammonia under reductive conditions to form the aminomethyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine involves its ability to act as a nucleophile due to the presence of aminomethyl groups. These groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with metal ions, forming stable complexes that can influence biochemical pathways .
Comparison with Similar Compounds
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with methyl groups instead of ethyl groups.
(2,4,6-Triisopropylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is unique due to the presence of ethyl groups, which provide different steric and electronic properties compared to methyl or isopropyl groups. This uniqueness can influence its reactivity and interactions in both chemical and biological systems .
Properties
IUPAC Name |
[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9,16-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOPPHIBSRVLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363684 | |
Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149525-65-5 | |
Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine suitable as a scaffold for molecular receptors?
A: This compound serves as an excellent scaffold due to its three symmetrically positioned aminomethyl groups. [] These groups can be easily functionalized with various binding motifs, allowing researchers to design receptors that target specific anions. [, , ] For instance, attaching pyrrole or dipyrromethane groups to these arms created receptors with high affinity for tetrahedral anions like dihydrogen phosphate. []
Q2: How does the structure of this compound-based receptors influence their anion recognition abilities?
A: The three-dimensional structure of the molecule plays a crucial role in anion recognition. The "sterically geared" nature of the molecule, meaning the bulky ethyl groups enforce a specific conformation, preorganizes the binding sites for optimal interaction with anions. [] Studies have shown that modifying the aryl substituents on the thiourea derivatives of this molecule significantly impacts their anion transport activity, highlighting the importance of structural modifications. []
Q3: What analytical techniques are used to study the anion binding properties of this compound derivatives?
A: Researchers utilize a combination of techniques including H-NMR, FT-IR, UV-Visible spectroscopy, and mass spectrometry (APCI-MS) to characterize anion binding. [] These methods provide information on binding constants, stoichiometry of the complexes formed, and the types of interactions involved, such as hydrogen bonding. []
Q4: Can this compound be used for applications beyond molecular recognition?
A: Absolutely. This molecule's versatility extends beyond anion recognition. It has been successfully employed in the synthesis of a helical, prehairpin trimer of the HR1 region from HIV gp41. [] This achievement demonstrates its potential utility in peptide and protein chemistry, particularly for developing novel therapeutics. []
Q5: Are there any studies on the self-assembling properties of this compound derivatives?
A: Yes, research has shown that conjugating this molecule with glutathione results in the formation of nanospheres in water. [] This self-assembly arises from the specific conformation adopted by the glutathione conjugate. [] This finding opens up possibilities for using these derivatives in drug delivery or nanomaterial design.
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